Cas no 2229179-62-6 (2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid)

2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid structure
2229179-62-6 structure
Product name:2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid
CAS No:2229179-62-6
MF:C9H12O3
Molecular Weight:168.189783096313
CID:6170473
PubChem ID:165610064

2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid
    • 2229179-62-6
    • EN300-1754898
    • 2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
    • インチ: 1S/C9H12O3/c1-5(9(10)11)7-4-6-2-3-8(7)12-6/h6-8H,1-4H2,(H,10,11)
    • InChIKey: XTWGNYJGEULWGC-UHFFFAOYSA-N
    • SMILES: O1C2CCC1C(C(=C)C(=O)O)C2

計算された属性

  • 精确分子量: 168.078644241g/mol
  • 同位素质量: 168.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5Ų
  • XLogP3: 1

2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1754898-2.5g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
2.5g
$3191.0 2023-09-20
Enamine
EN300-1754898-1.0g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
1g
$1629.0 2023-06-03
Enamine
EN300-1754898-0.5g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
0.5g
$1563.0 2023-09-20
Enamine
EN300-1754898-10g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
10g
$7004.0 2023-09-20
Enamine
EN300-1754898-5g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
5g
$4722.0 2023-09-20
Enamine
EN300-1754898-0.1g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
0.1g
$1433.0 2023-09-20
Enamine
EN300-1754898-5.0g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
5g
$4722.0 2023-06-03
Enamine
EN300-1754898-0.05g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
0.05g
$1368.0 2023-09-20
Enamine
EN300-1754898-0.25g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
0.25g
$1498.0 2023-09-20
Enamine
EN300-1754898-10.0g
2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid
2229179-62-6
10g
$7004.0 2023-06-03

2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acid 関連文献

2-{7-oxabicyclo2.2.1heptan-2-yl}prop-2-enoic acidに関する追加情報

Introduction to 2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid (CAS No: 2229179-62-6)

2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No) 2229179-62-6, is a structurally intricate organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of bicyclic enones, characterized by its fused cyclopropane and cyclopentane rings, which contribute to its unique electronic and steric properties. The presence of a carboxylic acid functionality at the propenoic position further enhances its potential as a versatile intermediate in synthetic chemistry.

The molecular framework of 2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid (CAS No: 2229179-62-6) exhibits a high degree of complexity, which makes it an attractive candidate for exploring novel synthetic pathways and functional transformations. The bicyclic core imparts rigidity to the molecule, influencing its interactions with biological targets and making it a promising scaffold for drug discovery efforts. In recent years, there has been a growing interest in leveraging such structural motifs due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential utility in the development of bioactive molecules. The enone group, in particular, is known for its reactivity in various chemical transformations, including Michael additions, aldol reactions, and cycloadditions. These reactions are fundamental to constructing more complex molecular architectures, making 2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid (CAS No: 2229179-62-6) a valuable building block for medicinal chemists.

Recent advancements in synthetic methodologies have enabled more efficient access to this class of compounds. For instance, transition-metal-catalyzed cyclizations and asymmetric hydrogenations have been employed to construct the bicyclic core with high enantioselectivity. Such techniques are crucial for producing enantiomerically pure forms of the compound, which are often required for biological activity and pharmacological efficacy.

The carboxylic acid moiety in 2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid (CAS No: 2229179-62-6) also offers numerous possibilities for further functionalization. It can be esterified, amidated, or converted into other derivatives that may enhance solubility or bioavailability. These modifications are essential steps in optimizing lead compounds for therapeutic applications.

In the realm of drug discovery, there is an increasing emphasis on understanding the structural determinants of molecular recognition. The rigid bicyclic framework of this compound provides a stable platform for investigating how subtle changes in geometry and electronic distribution can modulate binding affinity and selectivity. This has led to several studies exploring analogs of 2-{7-oxabicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid (CAS No: 2229179-62-6) as potential inhibitors or modulators of various biological targets.

One notable area of research involves the exploration of this compound as a precursor to natural product-inspired scaffolds. Many bioactive molecules isolated from plants and microorganisms exhibit complex cyclic structures that are challenging to synthesize from scratch. By utilizing intermediates like 2-{7-oxabicyclo[2.2.1]heptan - 3 - yl}prop - 3 - enoic acid (CAS No: 2229179 - 62 - 6), chemists can access these motifs with greater ease and efficiency.

The reactivity of the enone group also makes it suitable for photochemical applications. Enones can undergo photoredox reactions, which are increasingly being used to construct complex molecular architectures under mild conditions. This has opened up new avenues for synthesizing polycyclic systems that may have unique biological activities.

Another emerging field where this compound is showing promise is in materials science. The rigid structure and tunable electronic properties make it a candidate for applications in organic electronics and supramolecular chemistry. Researchers are exploring how derivatives of CAS No: 2229179 - 62 - 6 can be incorporated into polymers or used as ligands in metal complexes with enhanced functionality.

The synthesis of chiral derivatives of CAS No: 2229179 - 62 - 6 has also been a focus of recent studies due to their potential as catalysts or ligands in asymmetric synthesis. The ability to produce enantiomerically enriched forms of this compound allows for the development of novel catalytic systems that may improve reaction efficiencies and selectivities.

In conclusion, CAS No: 2229179 - 62 - 6, representing CAS NO: 2229179 - 62 - 6, represents a structurally fascinating molecule with broad applications across multiple scientific disciplines. Its unique combination of reactivity and stability makes it an invaluable tool for synthetic chemists seeking to develop new bioactive molecules or advanced materials.

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